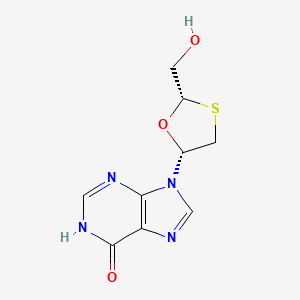
D-Glucopyranose, oligomeric, C12-14-alkyl glycosides
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucopyranose, oligomeric, C12-14-alkyl glycosides are a class of non-ionic surfactants derived from glucose and fatty alcohols. These compounds are known for their excellent biodegradability, low toxicity, and compatibility with various other surfactants. They are commonly used in personal care products, household cleaners, and industrial applications due to their mildness and effective cleaning properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides typically involves the glycosylation of glucose with fatty alcohols (such as dodecanol or tetradecanol). The reaction is catalyzed by acid catalysts like sulfuric acid or hydrochloric acid. The process involves heating the mixture of glucose and fatty alcohol under reduced pressure to facilitate the reaction and remove water formed during the process .
Industrial Production Methods: In industrial settings, the production of these glycosides is carried out in large reactors where glucose and fatty alcohols are mixed in the presence of an acid catalyst. The reaction mixture is heated to around 120°C under reduced pressure (4.5-5.5 kPa) for approximately 3.5 hours. After the reaction, the mixture is neutralized with sodium carbonate, and excess alcohol is removed by distillation. The crude product is then bleached with hydrogen peroxide to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the glucose moiety, leading to the formation of gluconic acid derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the glucose moiety to sorbitol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Gluconic acid derivatives.
Reduction: Sorbitol derivatives.
Substitution: Various substituted glycosides depending on the nucleophile used.
科学的研究の応用
D-Glucopyranose, oligomeric, C12-14-alkyl glycosides have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for their mild and non-toxic nature.
作用機序
The primary mechanism of action of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides is their ability to reduce surface tension and enhance the solubility of hydrophobic substances. This is achieved through the formation of micelles, where the hydrophobic alkyl chains aggregate in the center, and the hydrophilic glucose moieties face outward, interacting with water. This property makes them effective in cleaning and emulsifying applications.
類似化合物との比較
- D-Glucopyranose, oligomeric, C8-10-alkyl glycosides
- D-Glucopyranose, oligomeric, C10-16-alkyl glycosides
- D-Glucopyranose, oligomeric, C12-16-alkyl glycosides
Comparison: D-Glucopyranose, oligomeric, C12-14-alkyl glycosides are unique due to their specific alkyl chain length, which provides a balance between hydrophilicity and hydrophobicity, making them highly effective as surfactants. Compared to shorter-chain glycosides (C8-10), they offer better emulsifying properties and stability. Compared to longer-chain glycosides (C16), they are more soluble in water and less likely to form gels.
特性
CAS番号 |
157707-88-5 |
|---|---|
分子式 |
C11H20 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



